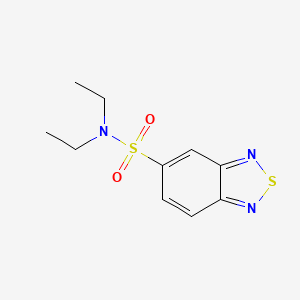![molecular formula C20H17N3O3 B5701999 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5701999.png)
2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione, also known as ISO-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since been used in various studies to investigate its mechanism of action and potential applications in different fields.
作用機序
2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione exerts its effects by inhibiting the activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that plays a key role in various physiological and pathological processes. MIF is known to be involved in the regulation of immune responses, inflammation, and cell proliferation, and its overexpression has been linked to the development and progression of various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including the inhibition of MIF activity, the suppression of tumor growth and angiogenesis, and the modulation of immune responses. 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10.
実験室実験の利点と制限
One of the main advantages of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione is its specificity for MIF, which makes it a useful tool for studying the role of this cytokine in various physiological and pathological processes. However, 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione, including the development of more potent and selective inhibitors of MIF, the investigation of its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases, and the exploration of its effects on other physiological and pathological processes beyond its role in inflammation and immunity. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione and to assess its safety and efficacy in preclinical and clinical trials.
合成法
The synthesis of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione involves a multistep process that begins with the reaction of 4-methylbenzohydrazide with ethyl chloroacetate to form 4-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate and acetic anhydride to produce 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of this compound with 3-bromopropionyl chloride to form 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the activity of macrophages and other immune cells.
特性
IUPAC Name |
2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-13-8-10-14(11-9-13)18-21-17(26-22-18)7-4-12-23-19(24)15-5-2-3-6-16(15)20(23)25/h2-3,5-6,8-11H,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEIMJBEAOONFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)
![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)
![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)

![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)
![N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)
![6-[(4-fluorophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5702002.png)

![N,N-diethyl-N'-{[(4-methylphenyl)sulfonyl]carbonyl}-1,4-benzenediamine](/img/structure/B5702012.png)
![ethyl {2-[(benzylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5702018.png)
![ethyl 3-amino-4-anilinothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5702021.png)

